2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-8-6-15(7-9-16)22-18(27)12-29-19-11-10-17-23-24-20(26(17)25-19)13-2-4-14(21)5-3-13/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCOVDSCRIQITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide is a novel triazolopyridazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 351.36 g/mol. The structure features a triazole ring fused with a pyridazine ring, a fluorophenyl group, and a methoxyphenyl acetamide moiety, which contribute to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the fluorophenyl and methoxyphenyl groups through substitution reactions.
- Final acetamide formation through acylation processes.
Optimization of these synthetic routes can enhance yield and purity, with industrial applications potentially utilizing continuous flow reactors for improved efficiency.
Anticancer Activity
Research indicates that compounds within the triazolopyridazine class exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that similar derivatives show high anticancer activity against various cell lines, including human colon cancer (HCT116) cells. One study reported an IC50 value of 4.363 μM for a related compound compared to doxorubicin, suggesting comparable efficacy in inhibiting cancer cell proliferation .
Antimicrobial Properties
Compounds related to triazolopyridazines have been screened for antimicrobial activity against pathogens such as Mycobacterium tuberculosis. While some derivatives showed less activity than standard drugs like rifampicin, they still exhibited promising potential as antimicrobial agents .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies on structurally similar compounds have indicated effectiveness as COX-II inhibitors, which are crucial in managing inflammation-related diseases . For example, certain derivatives have shown IC50 values as low as 0.011 μM against COX-II protein, highlighting their potential therapeutic applications in inflammatory disorders.
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Enzyme Inhibition : The triazole ring is known to interact with various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Potential interactions with specific receptors may enhance or inhibit signaling pathways relevant to tumor growth and immune response.
- Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
- Anticancer Efficacy : A study investigated the effects of a closely related triazolopyridazine on HCT116 cells and found that it significantly inhibited cell growth with an IC50 value of 4.363 μM .
- Antimicrobial Screening : Another research focused on screening various triazole derivatives against Mycobacterium tuberculosis, revealing varying degrees of activity but underscoring the potential for further development .
Scientific Research Applications
Antimicrobial Activity
- Antibacterial Properties : Triazole derivatives have demonstrated significant antibacterial activity against various strains of bacteria. Studies have shown that compounds with similar structures exhibit potent effects against both drug-sensitive and drug-resistant Gram-positive bacteria, such as Staphylococcus aureus and Escherichia coli . The incorporation of the triazole moiety is crucial for enhancing the antibacterial efficacy.
- Antifungal Effects : The triazolo-pyridazine structure has also been linked to antifungal properties. Research indicates that derivatives of triazoles can inhibit fungal growth by disrupting cell membrane integrity and function .
Anticancer Potential
The compound's thioacetamide structure may contribute to its anticancer properties. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain triazole-containing compounds have shown promise in preclinical studies as chemotherapeutic agents due to their ability to modulate key signaling pathways involved in cancer progression .
Neuroprotective Effects
Emerging studies suggest that triazole derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds may exert their effects .
Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, highlighting their potential as alternative treatments .
Study 2: Anticancer Screening
In vitro assays were conducted to assess the cytotoxic effects of triazole derivatives on various cancer cell lines. The findings revealed that certain compounds induced apoptosis through caspase activation pathways. This suggests that the integration of a triazole ring may enhance the anticancer activity via multiple mechanisms .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three primary structural features:
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Triazolopyridazine core : A fused heterocyclic system with electron-deficient aromatic rings, enabling electrophilic substitution and cycloaddition reactions.
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Thioether (–S–) linkage : Susceptible to oxidation and nucleophilic substitution.
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Acetamide group (–NHCO–) : Hydrolyzable under acidic or basic conditions.
Step 1: Triazolopyridazine Core Formation
Cyclization of hydrazine derivatives with pyridazine precursors under basic conditions:
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Intermediate : 3-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-6-thiol.
Step 2: Thioether Formation
Reaction of the thiol intermediate with bromoacetamide derivatives:
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R : 4-methoxyphenyl group.
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Yield : 68–85%.
Step 3: Acetamide Coupling
Final coupling with 4-methoxyaniline via carbodiimide-mediated amidation:
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Catalyst : EDCI/DMAP.
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Purity : >95% (HPLC).
Oxidation of Thioether
Controlled oxidation with HO or mCPBA yields sulfoxide or sulfone derivatives:
Hydrolysis of Acetamide
Acid-catalyzed hydrolysis cleaves the acetamide to carboxylic acid:
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Conditions : Reflux in HCl (6N), 4 hours.
Photolytic Degradation
Exposure to UV light (254 nm) induces cleavage of the triazole ring:
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Primary products : 4-fluorophenyl cyanamide and pyridazine fragments.
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Half-life : 12 hours (pH 7.4).
Thermal Decomposition
At >200°C, the compound undergoes retro-Diels-Alder fragmentation:
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TGA Data : 15% weight loss at 220°C.
Table 1: Reaction Optimization for Thioether Formation
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | EtOH | 80 | 68 |
| 2 | KCO | DMF | 100 | 72 |
| 3 | EtN | THF | 60 | 85 |
Optimal conditions: Entry 3 (85% yield) .
Table 2: Hydrolysis Kinetics of Acetamide Group
| pH | k (h) | Half-life (h) |
|---|---|---|
| 1.0 | 0.25 | 2.8 |
| 7.4 | 0.02 | 34.6 |
| 10.0 | 0.18 | 3.8 |
Data from accelerated stability studies.
Mechanistic Insights
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what are common optimization strategies?
The synthesis of this compound typically involves multi-step reactions starting with the construction of the triazolopyridazine core. A common approach includes:
- Intermediate formation : Condensation of 4-fluorophenylhydrazine with pyridazine derivatives to form the triazolo[4,3-b]pyridazine scaffold .
- Thioether linkage : Introduction of the thioacetamide group via nucleophilic substitution using thioglycolic acid derivatives under inert conditions .
- Coupling with 4-methoxyphenylacetamide : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
Q. Optimization strategies :
- Temperature control : Maintaining low temperatures (-10°C to 0°C) during coupling steps to minimize side reactions .
- Catalyst screening : Testing palladium or copper catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Based on structural analogs:
- GHS hazards : Anticipate acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .
- Spill management : Avoid dry sweeping; use absorbent materials (vermiculite) and neutralize with 10% acetic acid before disposal .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
Note : Hazard profiles may vary depending on substituents. For example, halogenated analogs (e.g., 4-chlorophenyl derivatives) exhibit higher toxicity than non-halogenated variants .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in the triazolopyridazine core during characterization?
- 2D NMR spectroscopy : Use HSQC and HMBC to assign aromatic protons and confirm regiochemistry of the triazole ring .
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the thioacetamide orientation. For example, analogous structures (e.g., triazolopyrimidines) show planarity in the heterocyclic core .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and rule out tautomeric interferences .
Q. What methodologies are recommended for analyzing potential tautomeric forms or dynamic molecular behavior?
- Variable-temperature NMR : Monitor chemical shift changes in DMSO-d6 from 25°C to 80°C to detect tautomeric equilibria .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict energy differences between tautomers. For example, triazole-thione vs. triazole-thiol forms .
- Dynamic HPLC : Use chiral stationary phases to separate tautomers if they exhibit differential retention .
Q. How can computational chemistry optimize reaction conditions for this compound?
- Reaction pathway prediction : Apply quantum mechanical methods (e.g., DFT) to identify transition states and rate-limiting steps in triazole ring formation .
- Solvent screening : COSMO-RS simulations predict solvent effects on reaction yields (e.g., DMF vs. THF) .
- Machine learning : Train models on existing triazolopyridazine datasets to recommend optimal catalysts (e.g., Pd(OAc)₂ vs. CuI) .
Q. What strategies reconcile contradictory bioactivity data across studies?
- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch compound purity (>95% by HPLC) .
- SAR studies : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) on target binding using SPR or ITC .
- Meta-analysis : Aggregate data from PubChem and Acta Pharm to identify trends (e.g., IC₅₀ variability due to assay pH or temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
